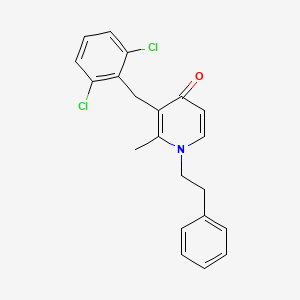

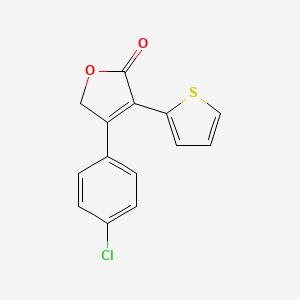

![molecular formula C23H21FN4O3 B2567273 2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide CAS No. 1251589-09-9](/img/structure/B2567273.png)

2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of pyrrolo[3,2-d]pyrimidine . Pyrrolo[3,2-d]pyrimidine nucleus is often encountered in some approved drugs, clinical candidates, and functional material . Drugs currently in the market that possess pyrrolo[3,2-d]pyrimidine skeleton include anti-cancer drugs such as ruxolitinib, tofacitinib, and baricitinib .

Synthesis Analysis

The most common synthetic methods of pyrrolo[3,2-d]pyrimidin-4-ones, involved cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are likely to be cyclization reactions involving 3-amino-thiophene-2-carboxylate derivatives .Aplicaciones Científicas De Investigación

Anticancer Activity

The compound has been explored for its potential anticancer activity. Specifically, derivatives of the chemical structure, particularly those involving modifications to the pyrimidine ring, have been synthesized and tested against various cancer cell lines. One study found that certain compounds exhibited appreciable cancer cell growth inhibition against multiple cancer cell lines, suggesting potential utility in cancer treatment or as leads for further anticancer drug development (Al-Sanea et al., 2020).

Radioligand Imaging

Another significant application lies in the field of radioligand imaging, where related compounds have been used to synthesize selective ligands for imaging purposes, such as the translocator protein (18 kDa) with PET. This involves designing compounds with a fluorine atom, enabling labeling with fluorine-18 for in vivo imaging using positron emission tomography (Dollé et al., 2008).

Anti-inflammatory and Analgesic Agents

Research into related compounds has also revealed potential anti-inflammatory and analgesic activities. Novel compounds derived from visnaginone and khellinone, showing significant inhibitory activity on COX-2 selectivity and demonstrating analgesic and anti-inflammatory properties, highlight the chemical structure's relevance in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Neuroimaging and Peripheral Benzodiazepine Receptors

Compounds incorporating the core structure have been synthesized for potential use as radioligands for peripheral benzodiazepine receptors (PBR), indicating applications in neuroimaging. Studies on these compounds aim to develop new tools for investigating various neurological conditions (Zhang et al., 2003).

Antimicrobial Agents

The versatility of this chemical framework extends to antimicrobial applications, with some derivatives synthesized to act as novel oxazolidinone antibacterial agents. These compounds have demonstrated in vitro antibacterial activities against a range of clinically important human pathogens, showcasing their potential in addressing antibiotic resistance (Zurenko et al., 1996).

Propiedades

IUPAC Name |

2-[7-(4-fluorophenyl)-5-methyl-4-oxopyrrolo[3,2-d]pyrimidin-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN4O3/c1-27-12-19(16-5-7-17(24)8-6-16)21-22(27)23(30)28(14-26-21)13-20(29)25-11-15-3-9-18(31-2)10-4-15/h3-10,12,14H,11,13H2,1-2H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWRMUKXBCOLAIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C(=O)N(C=N2)CC(=O)NCC3=CC=C(C=C3)OC)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

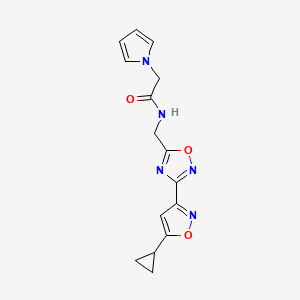

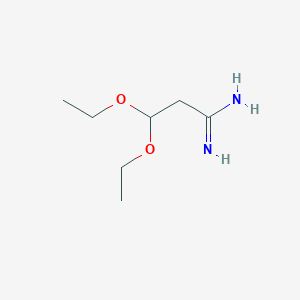

![5-amino-N-[(2-chlorophenyl)(cyano)methyl]-1-(propan-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2567194.png)

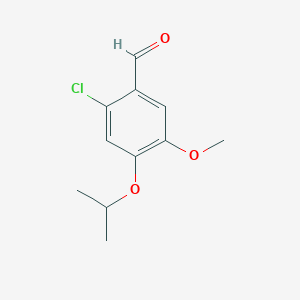

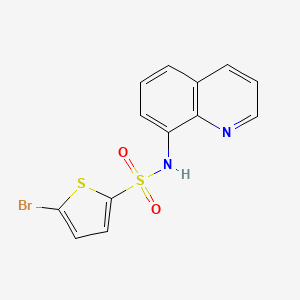

![4-(N,N-dimethylsulfamoyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2567200.png)

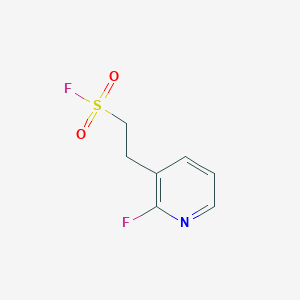

![7-(2-(8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2567201.png)

![3-[(4-bromobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B2567204.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-butyl-6-oxopyridazine-3-carboxamide;hydrochloride](/img/structure/B2567208.png)

![Benzo[d][1,3]dioxol-5-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2567209.png)

![1-(4-Methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one](/img/structure/B2567210.png)